(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
“(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” is a heterocyclic compound featuring a pyrrolidine ring substituted with an amine group at the 3-position and a methanone bridge connecting it to a 2-methylthiazole moiety. Such structural features are common in bioactive molecules, suggesting possible applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-11-8(5-14-6)9(13)12-3-2-7(10)4-12/h5,7H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRMZCWLBXDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, also referred to by its CAS number 1700447-68-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a thiazole moiety, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 211.29 g/mol. The compound features a thiazole ring that is substituted at the 4-position with a methyl group and is linked to a pyrrolidine nitrogen atom.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3OS |
| Molecular Weight | 211.29 g/mol |
| CAS Number | 1700447-68-2 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways:
- Antimicrobial Activity : The thiazole ring in the compound has been associated with antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or function.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, possibly through the inhibition of neuroinflammation or modulation of neurotransmitter systems.
- Anticancer Potential : Some derivatives of similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various cellular pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A research paper published in the Journal of Medicinal Chemistry explored the antimicrobial properties of thiazole derivatives. The study found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
- Neuroprotective Mechanisms : In a study examining neuroprotective agents, researchers reported that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures, indicating a mechanism for neuroprotection .
Comparative Activity Table
| Compound | Antimicrobial Activity | Neuroprotective Effects | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| Similar Thiazole Derivative | High | Moderate | Yes |
| Pyrrolidine-based Compounds | Low | Yes | Moderate |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Thermal Stability Comparison
| Compound Type | Decomposition Temperature (°C) | Stabilizing Features |
|---|---|---|
| Tetrazole-based methanones | 247.6–288.7 | Extensive H-bonding networks |
| Target Compound | Not reported | Likely lower due to fewer H-bonds |
Research Findings and Implications
- Structural Flexibility : The pyrrolidine ring’s flexibility may enhance conformational adaptability in biological targets, whereas rigid analogs (e.g., pyridine derivatives ) could favor specific binding modes.
- Synthetic Challenges : The amine group on pyrrolidine necessitates careful handling to avoid undesired reactions, contrasting with simpler derivatives like .
- Knowledge Gaps: Thermal stability, solubility, and biological activity data for the target compound remain uncharacterized, highlighting areas for future study.
Preparation Methods
Core Synthetic Strategies
The synthesis of (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone generally involves two key components:
- The 2-methylthiazol-4-yl moiety
- The 3-aminopyrrolidine fragment
These are connected via an amide (methanone) linkage.
Preparation of the 2-Methylthiazol-4-yl Fragment
The 2-methylthiazol-4-yl portion is typically synthesized through cyclization reactions involving α-haloketones or α-bromoesters with thiourea derivatives. A representative method includes:
- Step 1: Reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to yield an ester intermediate bearing the thiazole ring.
- Step 2: Conversion of this ester to the corresponding hydrazide by condensation with hydrazine hydrate.
- Step 3: Further reaction with carbon disulfide under basic conditions to form a 1,3,4-oxadiazole or related heterocyclic system, which can then be functionalized or converted to the desired thiazole derivative.
This approach was detailed in the synthesis of 2-amino-5-methylthiazol derivatives containing 1,3,4-oxadiazole moieties, which share structural similarity to the target compound’s thiazole ring.
Formation of the Methanone (Amide) Linkage
The key step in the preparation of this compound is the formation of the amide bond between the amine group of 3-aminopyrrolidine and the carboxylic acid or activated derivative (e.g., acid chloride, ester) of the 2-methylthiazol-4-yl moiety.
Typical methods include:
- Acid Chloride Method: Conversion of the 2-methylthiazole-4-carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 3-aminopyrrolidine to form the amide.
- Carbodiimide Coupling: Using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to promote amide bond formation under mild conditions.
- Direct Amidation: Under heating or catalysis, direct condensation of carboxylic acid and amine can be performed, although yields may be lower.
Representative Synthetic Procedure
Based on analogous heterocyclic amide syntheses reported in the literature:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 4-bromo-3-oxopentanoate + Thiourea, EtOH, reflux | Formation of thiazole ester intermediate | 70-80 |
| 2 | Hydrazine hydrate, EtOH, reflux | Conversion to acetohydrazide intermediate | 75-85 |
| 3 | Carbon disulfide, basic alcohol solution | Formation of oxadiazole-thiol intermediate | 65-75 |
| 4 | Aldehyde condensation, EtOH, reflux | Schiff base formation (for analogs) | 60-80 |
| 5 | Acid chloride formation + 3-aminopyrrolidine, base, solvent | Amide bond formation to yield target compound | 70-90 |
This table summarizes the multi-step synthetic sequence, with yields reflecting typical ranges for each step.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Recrystallization: Commonly employed for purification, using solvent mixtures such as methanol/water.
- Spectroscopic Characterization: 1H NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final product.
- Elemental Analysis: Validates the molecular formula and compound composition.
Notes on Reaction Optimization and Challenges
- The nucleophilic substitution reactions on heterocyclic halides may require careful control of temperature and stoichiometry to maximize yield and minimize side products.
- Use of bases such as triethylamine is necessary to neutralize acid byproducts during nucleophilic substitution.
- Microwave irradiation has been reported to improve yields and reduce reaction times in nucleophilic substitution reactions on related heterocycles, though this method requires optimization for each substrate.
- Protecting groups may be needed to prevent undesired side reactions on the amino functionalities during coupling steps.
Summary Table of Key Preparation Methods
| Preparation Step | Description | Typical Reagents | Conditions | Yield Range (%) |
|---|---|---|---|---|
| Thiazole ring formation | Cyclization of α-bromoester with thiourea | Ethyl 4-bromo-3-oxopentanoate, thiourea | Reflux in EtOH | 70-80 |
| Hydrazide intermediate | Condensation with hydrazine hydrate | Hydrazine hydrate | Reflux in EtOH | 75-85 |
| Oxadiazole-thiol formation | Reaction with carbon disulfide | Carbon disulfide, base | Basic alcohol solution | 65-75 |
| Amide bond formation | Coupling of acid chloride with amine | Acid chloride, 3-aminopyrrolidine, base | Room temp or reflux | 70-90 |
Q & A
Q. What are the common synthetic routes for (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a 2-methylthiazole-4-carboxylic acid derivative with a 3-aminopyrrolidine precursor. Key steps include:
Activation of the carboxylic acid : Use coupling agents like EDCI or HOBt in anhydrous DCM or DMF under nitrogen .
Amination : React with 3-aminopyrrolidine under controlled pH (7–8) to avoid side reactions.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Microwave-assisted synthesis (e.g., 70°C, 160 W, 180–300 sec) can enhance reaction efficiency and yield, as demonstrated in pyrazole-containing compounds .
Table 1 : Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Carboxylic Activation | EDCI, HOBt, DCM, RT, 12h | 75 | 95% | |
| Microwave Coupling | 70°C, 160 W, 200 psi, 180 sec | 88 | 98% |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Confirm the presence of the thiazole ring (δ 7.2–7.5 ppm for protons) and pyrrolidine NH₂ (δ 1.8–2.2 ppm). Compare with similar compounds .
- IR : Detect carbonyl stretching (C=O) at ~1650 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 239.3 (calculated for C₉H₁₄N₄OS).
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for analyzing the stereochemical configuration of the 3-aminopyrrolidine moiety?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2₁/c system, β ≈ 91.5°) as seen in pyrazole-thiophene analogs .
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (DFT) to confirm stereochemistry .
Q. How can conflicting bioactivity data from different studies on similar compounds be reconciled?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent IC₅₀ measurements across assays (e.g., enzyme inhibition vs. cell viability).
- Target Validation : Use siRNA knockdown or CRISPR to confirm target specificity.
- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., Mg²⁺ for kinase assays). For example, nitro-to-amine reduction in analogs can alter activity, as noted in pyrazole derivatives .
Q. What are the key considerations for designing derivatives to enhance target binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to enhance π-π stacking .
- Pyrrolidine Substitutions : Replace 3-amino with bulkier groups (e.g., 3-dimethylamino) to improve hydrophobic interactions .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to predict binding poses .
Table 2 : Derivative Optimization Strategies
| Modification Site | Strategy | Expected Impact | Reference |
|---|---|---|---|
| Thiazole C5 | Introduce Cl or CF₃ | Increased binding affinity | |
| Pyrrolidine N3 | Replace NH₂ with NMe₂ | Enhanced lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
